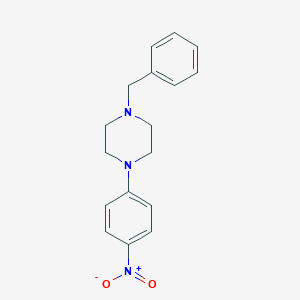
Sodium acetyl sulphate
Overview
Description
Sodium acetyl sulphate (SAS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a chemical formula of C2H3NaO4S. SAS is commonly used as a reagent in various chemical reactions and has numerous applications in the field of biochemistry and molecular biology.
Mechanism Of Action
Sodium acetyl sulphate acts as a strong anionic surfactant and can disrupt the structure of biological membranes. It can also alter the surface charge of proteins and other macromolecules, leading to changes in their conformation and function.
Biochemical And Physiological Effects
Sodium acetyl sulphate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and can also affect the function of ion channels and receptors. Sodium acetyl sulphate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Sodium acetyl sulphate in lab experiments is its high solubility in water, which makes it easy to prepare solutions and buffers. Sodium acetyl sulphate is also relatively inexpensive and readily available. However, Sodium acetyl sulphate can be toxic and should be handled with care. It can also interfere with certain assays and experiments, and its effects on biological systems can be difficult to predict.
Future Directions
There are numerous future directions for research on Sodium acetyl sulphate. One area of interest is the development of new methods for the synthesis of Sodium acetyl sulphate and related compounds. Another area of research is the investigation of the mechanisms by which Sodium acetyl sulphate affects biological systems, particularly its effects on membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of Sodium acetyl sulphate, particularly in the treatment of microbial infections and neurological disorders.
Scientific Research Applications
Sodium acetyl sulphate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a reagent for the determination of proteins and nucleic acids. Sodium acetyl sulphate is also used in the synthesis of various organic compounds and in the preparation of buffers and solutions.
properties
CAS RN |
19201-24-2 |
|---|---|
Product Name |
Sodium acetyl sulphate |
Molecular Formula |
C2H3NaO5S |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
sodium;acetyl sulfate |
InChI |
InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
VCLVUNFJTOOMIR-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
Other CAS RN |
19201-24-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


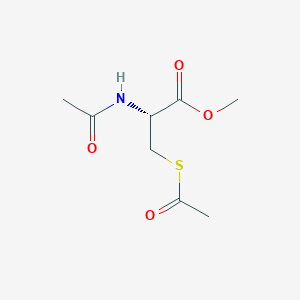
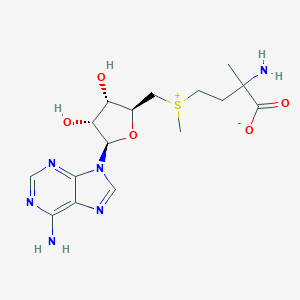
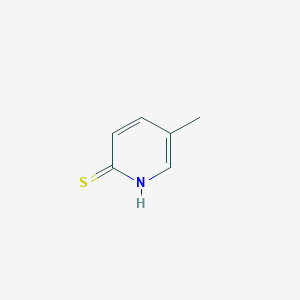
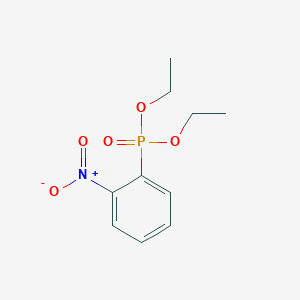
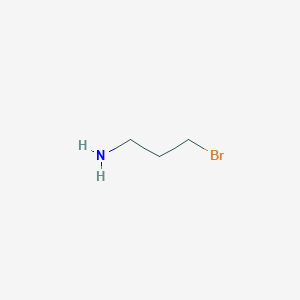

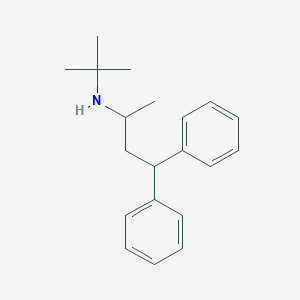
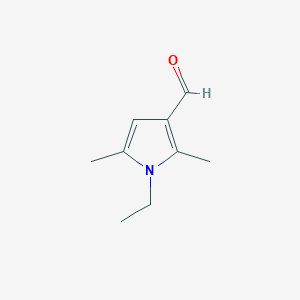
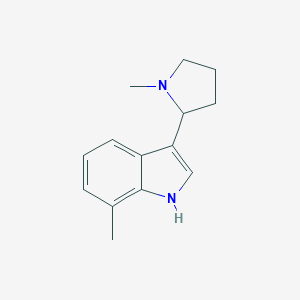
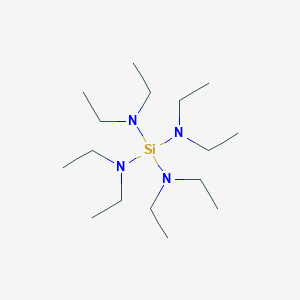
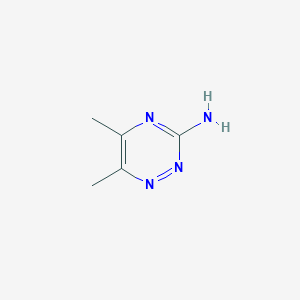
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

